2,5-Dichloro-3-(chloromethyl)pyridine
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Overview
Description
2,5-Dichloro-3-(chloromethyl)pyridine is a chlorinated pyridine derivative. This compound is of significant interest due to its applications in various fields, including agrochemicals and pharmaceuticals. Its unique structure, featuring multiple chlorine atoms, makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(chloromethyl)pyridine typically involves the chlorination of 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions. This process yields the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . The reaction conditions often include the use of chlorinating agents and specific catalysts to ensure the desired substitution pattern.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar chlorination techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to meet commercial standards.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted pyridine derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyridine ring, altering its chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation: Often carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
2,5-Dichloro-3-(chloromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Mechanism of Action
The mechanism by which 2,5-Dichloro-3-(chloromethyl)pyridine exerts its effects is primarily through its reactivity with various biological molecules. The chlorine atoms in its structure make it highly reactive, allowing it to interact with nucleophilic sites in enzymes and other proteins. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial and pesticidal effects.
Comparison with Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: A precursor in the synthesis of 2,5-Dichloro-3-(chloromethyl)pyridine.
2,3-Dichloro-5-(trichloromethyl)pyridine: An intermediate in the chlorination process.
Trifluoromethylpyridine: Another pyridine derivative with significant applications in agrochemicals and pharmaceuticals.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique reactivity and versatility in organic synthesis. Its multiple chlorine atoms make it a valuable intermediate for introducing chlorinated functionalities into target molecules.
Properties
IUPAC Name |
2,5-dichloro-3-(chloromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXNCONDDGYVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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